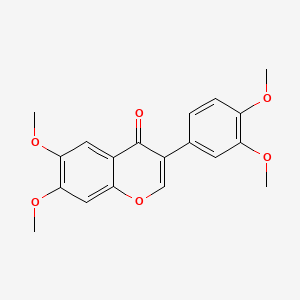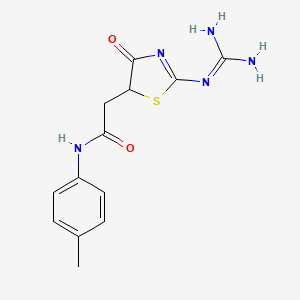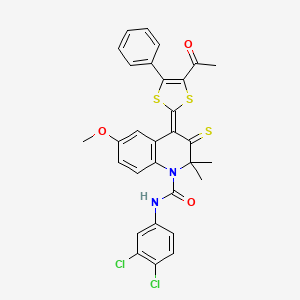
6,7,3',4'-Tetramethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,3’,4’-Tetramethoxyisoflavone is a synthetic isoflavone derivative characterized by the presence of four methoxy groups at positions 6, 7, 3’, and 4’ on the isoflavone backbone. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’-Tetramethoxyisoflavone typically involves the methoxylation of an isoflavone precursor. One common method includes the use of methanol and a suitable catalyst under reflux conditions. The reaction proceeds through the substitution of hydroxyl groups with methoxy groups, resulting in the formation of the tetramethoxy derivative.
Industrial Production Methods
Industrial production of 6,7,3’,4’-Tetramethoxyisoflavone may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoflavone to its corresponding dihydroisoflavone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoflavones.
Substitution: Various substituted isoflavones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6,7,3’,4’-Tetramethoxyisoflavone involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes and gene expression.
Comparison with Similar Compounds
Similar Compounds
5,7,3’,4’-Tetramethoxyflavone: Another tetramethoxy derivative with similar biological activities.
5,6,7,4’-Tetramethoxyisoflavone: A closely related isoflavone with methoxy groups at different positions.
Uniqueness
6,7,3’,4’-Tetramethoxyisoflavone is unique due to its specific methoxy group arrangement, which may confer distinct biological activities and chemical reactivity compared to other isoflavone derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-14-6-5-11(7-16(14)22-2)13-10-25-15-9-18(24-4)17(23-3)8-12(15)19(13)20/h5-10H,1-4H3 |
InChI Key |
OYSKBZHHLYECLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide](/img/structure/B11038374.png)


![Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11038393.png)
![1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one](/img/structure/B11038397.png)
![(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038401.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038403.png)


![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide](/img/structure/B11038419.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![2-(4-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1h-1,2,4-triazol-5-yl]sulfanyl}-5-phenylpyrazolidin-3-one](/img/structure/B11038430.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)
